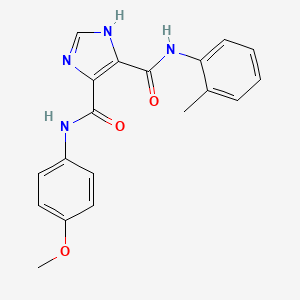![molecular formula C32H36ClN3O2 B11077869 N-(Adamantan-1-YL)-11-(3-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B11077869.png)
N-(Adamantan-1-YL)-11-(3-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamantan-1-YL)-11-(3-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes an adamantane moiety, a chlorophenyl group, and a dibenzo diazepine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-11-(3-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide typically involves multiple steps. One common method includes the copper-catalyzed intramolecular Ullmann type C–N bond forming reaction . This reaction uses copper iodide and 1,10-phenanthroline as catalysts to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-11-(3-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo, typically using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(Adamantan-1-YL)-11-(3-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-11-(3-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepine: A core element in the structure of benzodiazepines and thienodiazepines.
Benzimidazo[1,2-d]dibenzo[b,f][1,4]diazepines: Compounds with similar structural motifs and photophysical properties.
Uniqueness
N-(Adamantan-1-YL)-11-(3-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is unique due to its combination of an adamantane moiety, a chlorophenyl group, and a dibenzo diazepine core. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C32H36ClN3O2 |
|---|---|
Molecular Weight |
530.1 g/mol |
IUPAC Name |
N-(1-adamantyl)-6-(3-chlorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C32H36ClN3O2/c1-31(2)17-25-28(27(37)18-31)29(22-6-5-7-23(33)13-22)36(26-9-4-3-8-24(26)34-25)30(38)35-32-14-19-10-20(15-32)12-21(11-19)16-32/h3-9,13,19-21,29,34H,10-12,14-18H2,1-2H3,(H,35,38) |
InChI Key |
IYHIWNUXEBERCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC45CC6CC(C4)CC(C6)C5)C7=CC(=CC=C7)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-[1-(4-Amino-furazan-3-yl)-1H-[1,2,3]triazol-4-yl]-1-methyl-ethyl)-acetamide](/img/structure/B11077790.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11077796.png)
![1-[8-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B11077804.png)

![nicotinaldehyde [4-[(2R)-2-pyridin-2-ylpiperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11077806.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11077807.png)
![N-(2-chloro-5-methylphenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11077808.png)

![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077815.png)
![11-(4-isopropylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077818.png)
![4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11077824.png)
![6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11077837.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11077843.png)
![(4Z)-4-{[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11077846.png)
